4-Cyano-3-nitrobenzoic acid is an aromatic compound characterized by the presence of both a cyano group and a nitro group attached to a benzoic acid structure. Its chemical formula is C₈H₄N₂O₄, and it has a molecular weight of 192.13 g/mol. This compound features a benzene ring with two substituents: a cyano group (-C≡N) at the para position and a nitro group (-NO₂) at the meta position relative to the carboxylic acid (-COOH) functional group. The structural complexity and functional groups contribute to its diverse chemical reactivity and biological activity.
These reactions highlight its versatility in organic synthesis and chemical transformations.
Research indicates that 4-cyano-3-nitrobenzoic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and antimicrobial properties. Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes, suggesting that 4-cyano-3-nitrobenzoic acid may also possess enzyme inhibitory effects. Its toxicity profile indicates that it can be harmful if ingested or if it comes into contact with skin, necessitating careful handling in laboratory settings .
Several methods exist for synthesizing 4-cyano-3-nitrobenzoic acid:
These synthetic routes allow for the production of 4-cyano-3-nitrobenzoic acid with varying degrees of efficiency and yield.
4-Cyano-3-nitrobenzoic acid finds applications in several fields:
Studies on the interactions of 4-cyano-3-nitrobenzoic acid with biological systems have revealed its potential as a ligand in coordination chemistry. It can bind to metal ions, which may enhance its biological activity or alter its pharmacokinetic properties. Furthermore, interaction studies have indicated that it may modulate enzyme activity, which could lead to therapeutic applications .
Several compounds share structural similarities with 4-cyano-3-nitrobenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
4-Hydroxymethyl-3-nitrobenzoic acid | 1260834-31-8 | 0.98 | Hydroxymethyl substitution |
Methyl 3-cyano-5-nitrobenzoate | 99066-80-5 | 0.86 | Ester derivative |
4-Methyl-3,5-dinitrobenzoic acid | 16533-71-4 | 0.85 | Additional nitro groups |
3-Cyano-4-nitrobenzoic acid | 53403980 | Similar structure | Different position of cyano and nitro groups |
These compounds illustrate the diversity within the family of cyano-substituted benzoic acids while highlighting the unique positioning of functional groups in 4-cyano-3-nitrobenzoic acid that influences its reactivity and biological properties.
The development of 4-cyano-3-nitrobenzoic acid emerged from the broader evolution of nitroaromatic chemistry and the systematic exploration of polysubstituted benzoic acid derivatives. While the exact discovery date remains undocumented in available literature, the compound's first official registration in chemical databases occurred in 2007, with subsequent modifications recorded as recently as 2025. The compound's Chemical Abstracts Service (CAS) number 153775-42-9 was assigned to ensure unique identification within the global chemical registry system.
Historical development of this compound aligns with the pharmaceutical industry's increasing demand for specialized aromatic intermediates capable of undergoing selective chemical transformations. The presence of both cyano and nitro functional groups reflects advances in synthetic methodology that allow for the controlled introduction of multiple electron-withdrawing substituents without compromising molecular stability. Patent literature from the early 2000s demonstrates the compound's emergence as a key building block in drug discovery programs, particularly those targeting oncological and neurological disorders.
4-Cyano-3-nitrobenzoic acid occupies a pivotal position in synthetic organic chemistry due to its exceptional reactivity profile and structural versatility. The compound serves as a multifunctional platform for diverse chemical transformations, enabling the construction of complex molecular architectures through selective modification of its functional groups. The enhanced acidity conferred by the electron-withdrawing cyano and nitro substituents facilitates nucleophilic aromatic substitution reactions and enables the formation of stable metal complexes.
In pharmaceutical synthesis, this compound functions as a critical intermediate for developing bioactive molecules with enhanced pharmacological properties. Patent documentation reveals its utilization in synthesizing benzamide derivatives with demonstrated anticancer activity, where the cyano group provides a handle for further structural elaboration while the nitro group can be selectively reduced to introduce amino functionality. The compound's application extends to the preparation of heterocyclic systems, where the carboxylic acid moiety enables amide bond formation with various nucleophiles.
The synthetic utility of 4-cyano-3-nitrobenzoic acid is further enhanced by its commercial availability from multiple suppliers, ensuring consistent supply for research and industrial applications. Current market pricing ranges from $55 for 100mg to $200 for 250mg quantities, reflecting the specialized nature of this intermediate and the complexity of its synthesis.
4-Cyano-3-nitrobenzoic acid belongs to the broader classification of substituted benzoic acids, specifically categorized as a polysubstituted aromatic carboxylic acid bearing both nitrile and nitro functional groups. The compound's molecular formula C₈H₄N₂O₄ and molecular weight of 192.13 g/mol reflect its compact yet functionally dense structure. The systematic IUPAC nomenclature designates the cyano group at the 4-position and the nitro group at the 3-position relative to the carboxylic acid functionality, establishing a clear substitution pattern that influences both electronic properties and reactivity.
Structural analysis reveals a planar aromatic system with significant electronic delocalization affected by the presence of multiple electron-withdrawing groups. The compound exhibits a melting point range of 194-198°C and a calculated boiling point of 438.1±40.0°C, indicating substantial intermolecular interactions characteristic of highly substituted aromatic acids. The logarithmic partition coefficient (LogP) value of 1.68788 suggests moderate lipophilicity, potentially influencing biological membrane permeability and pharmaceutical applications.